ELQ-300 - 1354745-52-0

ELQ-300

Catalog Number: EVT-266989
CAS Number: 1354745-52-0
Molecular Formula: C24H17ClF3NO4
Molecular Weight: 475.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ELQ-300, chemically named 6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one, is a synthetic compound belonging to the 4(1H)-quinolone-3-diarylether class of molecules. [, , , ] Initially investigated for its antimalarial properties, ELQ-300 exhibits potent and selective inhibition against the mitochondrial cytochrome bc1 complex of the Plasmodium parasite. [, , , ] This mechanism of action has established ELQ-300 as a promising candidate for malaria research, specifically targeting both liver and blood stages of the parasite lifecycle, including gametocytes, zygotes, and ookinetes, which are crucial for disease transmission. [, ]

Synthesis Analysis
  • Original Synthesis: Early methods involved multiple steps with limitations, including the use of toxic heavy metals, harsh conditions, and low yields. []
  • Improved Synthesis: Subsequent routes focused on improving efficiency and scalability. One approach involved the reaction of a substituted β-keto ester (formed via Ullmann reaction and acylation) with aniline using a Conrad-Limpach reaction. [] This method was advantageous due to its relatively short length (5 steps), avoidance of palladium and chromatographic separation, and suitability for large-scale production. []
  • Metal-Free Arylation: Another strategy utilized hypervalent diaryliodonium salts for a clean and efficient arylation of ethyl acetoacetate under mild, metal-free conditions. [] This method offered a direct approach to synthesizing ELQ-300 and highlighted the versatility of diaryliodonium salts in organic synthesis. []
Molecular Structure Analysis

ELQ-300 consists of a central quinolone ring system decorated with various substituents. [, , , ] The key structural features include:

Mechanism of Action

ELQ-300 exerts its antimalarial effect by inhibiting the cytochrome bc1 complex, a key enzyme in the mitochondrial electron transport chain of Plasmodium parasites. [, , , ]

  • Target Inhibition: ELQ-300 binds to the Qi site of the cytochrome bc1 complex, disrupting electron transfer and ultimately inhibiting ATP synthesis. [, , ] This inhibition leads to a cascade of downstream effects, ultimately resulting in parasite death. []
  • Dual-Site Inhibition: Interestingly, ELQ-400, a closely related analog, exhibits a unique mechanism by targeting both the Qo and Qi sites of the cytochrome bc1 complex. [] This dual-site inhibition mechanism makes it effective against parasites resistant to either Qo or Qi site inhibitors and presents a promising strategy for overcoming drug resistance. []
Physical and Chemical Properties Analysis

ELQ-300 exhibits specific physicochemical properties that influence its development as an antimalarial agent. [, ]

  • Solubility: ELQ-300 possesses relatively poor aqueous solubility, posing challenges for formulation and delivery. [, ] To overcome this, researchers have investigated prodrug strategies and formulation techniques like spray-dried dispersions (SDDs) and self-emulsifying drug delivery systems (SEDDS) to enhance its solubility and bioavailability. [, ]
  • Crystallinity: The high crystallinity of ELQ-300 is another factor contributing to its poor solubility. [] Strategies to overcome this limitation often involve converting ELQ-300 into an amorphous form, which generally exhibits higher solubility.
Applications
    • Investigate the essentiality of the cytochrome bc1 complex in Plasmodium parasites: Studies using ELQ-300 have confirmed the cytochrome bc1 complex as a viable drug target. []
    • Study drug resistance mechanisms: ELQ-300 and its analogs have been instrumental in understanding the development of resistance to antimalarial drugs targeting the cytochrome bc1 complex. [, , ]
    • Develop novel drug combinations: Research exploring synergistic effects between ELQ-300 and other antimalarials, such as atovaquone, demonstrates its potential for combination therapies to enhance efficacy and combat drug resistance. [, ]
  • Comparative Parasitology: ELQ-300's activity extends beyond Plasmodium species. It has shown in vitro efficacy against Babesia and Theileria parasites, highlighting its potential as a broad-spectrum antiparasitic agent. [, ] This finding underscores the importance of investigating ELQ-300's efficacy against other apicomplexan parasites, which could lead to new therapeutic avenues for treating related diseases.

Future Directions
  • Drug Delivery and Formulation: Continued optimization of drug delivery systems, such as SDDs and SEDDS, to enhance solubility, bioavailability, and ultimately therapeutic efficacy. []
  • Prodrugs: Further exploration and development of prodrug strategies, like ELQ-331, to improve pharmacokinetic properties and potentially achieve single-dose cures. [, , , ]

Atovaquone (ATV)

Compound Description: Atovaquone (ATV) is a clinically approved antimalarial drug known to inhibit the quinol oxidase (Qo) site of the cytochrome bc1 complex (cyt bc1) in Plasmodium parasites. [, , ] It is commercially available in combination with proguanil under the brand name Malarone®. [, ] ATV effectively targets the blood stages of malaria infection but faces limitations due to the rapid emergence of drug resistance. [, ]

Relevance: Atovaquone is structurally distinct from ELQ-300 but shares the same target within the parasite. [, ] While atovaquone acts on the Qo site of the cyt bc1 complex, ELQ-300 preferentially inhibits the Qi site. [, ] This difference in binding sites makes ELQ-300 effective against atovaquone-resistant parasite strains, suggesting its potential as an alternative treatment option or a partner drug for combination therapies. [, , ]

ELQ-331 (MMV-167)

Compound Description: ELQ-331 is an alkoxycarbonate ester prodrug of ELQ-300. [, , ] Designed to overcome the poor aqueous solubility and high crystallinity of ELQ-300, ELQ-331 exhibits improved physicochemical and metabolic properties. [] It is converted to ELQ-300 in vivo by host and parasite esterases. []

Relevance: ELQ-331 is designed to enhance the delivery and bioavailability of ELQ-300, making it more suitable for clinical development. [, , ]

ELQ-337

Compound Description: ELQ-337 is another bioreversible O-linked carbonate ester prodrug of ELQ-300. [] It was developed to address the limitations of ELQ-300 regarding its absorption and safety margin for clinical trials. []

Relevance: Similar to ELQ-331, ELQ-337 is designed to enhance the delivery and bioavailability of ELQ-300. [] Both prodrugs aim to improve the pharmacokinetic profile of ELQ-300, potentially leading to single-dose cures for malaria. []

Proguanil

Compound Description: Proguanil is an antimalarial drug that is often partnered with atovaquone in the drug Malarone®. [, , ]

Relevance: Proguanil is often used in combination therapies with cytochrome bc1 inhibitors, similar to ELQ-300. [, ] While atovaquone plus proguanil is a standard treatment, research shows that an ELQ-300 and proguanil combination may offer improved efficacy and potentially overcome emerging resistance issues. [, ]

Endochin

Compound Description: Endochin is a 4(1H)-quinolone derivative that served as the starting point for developing ELQ-300 and other related antimalarial compounds. [, , , ] While endochin itself showed potent antiplasmodial activity, its metabolic instability and rapid breakdown into inactive metabolites limited its clinical potential. []

Relevance: Endochin serves as the foundational structure for ELQ-300. [, , ] Medicinal chemistry efforts have focused on modifying the endochin scaffold to enhance its metabolic stability and improve its drug-like properties, ultimately leading to the discovery of ELQ-300. [, ]

P4Q-391

Compound Description: P4Q-391 is another promising antimalarial compound belonging to the 4(1H)-quinolone class. [, , ] Like ELQ-300, P4Q-391 emerged from the optimization efforts focused on endochin derivatives. [, , ] It exhibits potent activity against various stages of the malaria parasite, including those responsible for transmission. [, , ]

Relevance: P4Q-391 represents a structurally similar compound to ELQ-300 and shares the same molecular target. [, , ] Both compounds demonstrate potent antimalarial activity and highlight the potential of the 4(1H)-quinolone class for developing new treatments. [, , ] Their development underscores the importance of optimizing lead structures to overcome limitations and achieve desired drug profiles. [, , ]

ELQ-400

Compound Description: ELQ-400 is a 4(1H)-quinolone derivative demonstrating potent antimalarial activity. [] Unlike other ELQ compounds that show selectivity for either the Qo or Qi site of the cytochrome bc1 complex, ELQ-400 exhibits a unique dual-site inhibition mechanism. []

Relevance: ELQ-400 expands the potential of the ELQ series by targeting both Qo and Qi sites of the bc1 complex, setting it apart from ELQ-300, which primarily inhibits the Qi site. [] This dual-site action could potentially reduce the risk of drug resistance development, making it an intriguing candidate for further investigation. []

Other ELQ compounds:

The papers mention a series of ELQ compounds with varying structural modifications. These compounds were used to investigate the structure-activity relationships and to understand how subtle changes in their structures influence their selectivity for the Qo or Qi site of the cyt bc1 complex. [, ]

Relevance: This series of compounds underscores the versatility of the 4(1H)-quinolone scaffold for developing antimalarial agents and highlights the importance of exploring chemical modifications to fine-tune their activity and target selectivity. [, ] These compounds help researchers understand the structural features necessary for optimal activity against different parasite life cycle stages and potential resistance mechanisms. [, ] These findings contribute to the rational design of next-generation antimalarials with improved efficacy and resistance profiles. [, ]

Properties

CAS Number

1354745-52-0

Product Name

ELQ-300

IUPAC Name

6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one

Molecular Formula

C24H17ClF3NO4

Molecular Weight

475.8 g/mol

InChI

InChI=1S/C24H17ClF3NO4/c1-13-22(23(30)18-11-19(25)21(31-2)12-20(18)29-13)14-3-5-15(6-4-14)32-16-7-9-17(10-8-16)33-24(26,27)28/h3-12H,1-2H3,(H,29,30)

InChI Key

WZDNKHCQIZRDKW-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ELQ300; ELQ-300; ELQ 300;

Canonical SMILES

CC1=C(C(=O)C2=CC(=C(C=C2N1)OC)Cl)C3=CC=C(C=C3)OC4=CC=C(C=C4)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.